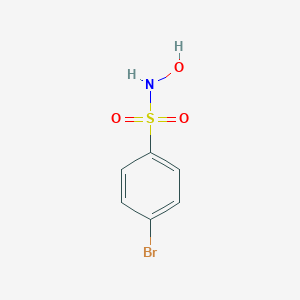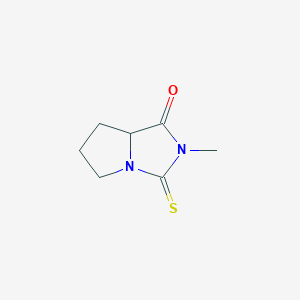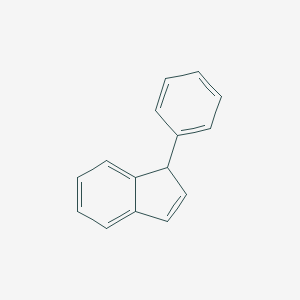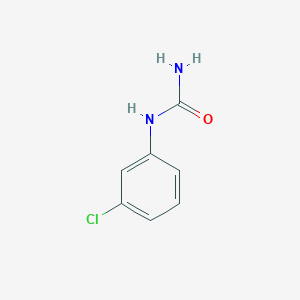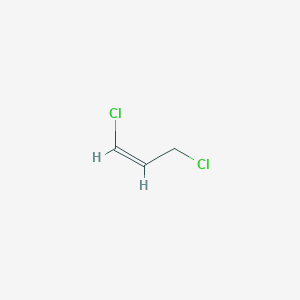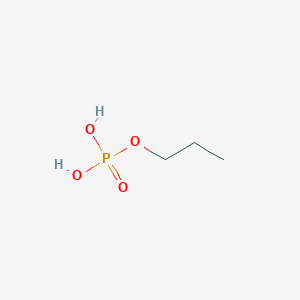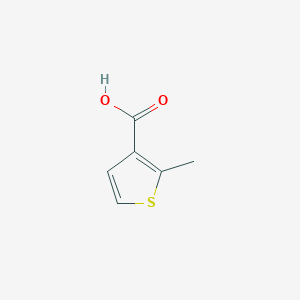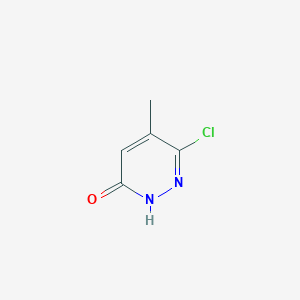![molecular formula C6H8O B155123 双环[3.1.0]己烷-3-酮 CAS No. 1755-04-0](/img/structure/B155123.png)
双环[3.1.0]己烷-3-酮
描述
Bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring. This compound is known for its high ring strain, which makes it an interesting subject for chemical research and applications. The compound is also referred to as thujone, which is found in various essential oils, including those from wormwood and cedar.
Synthetic Routes and Reaction Conditions:
(3 + 2) Annulation of Cyclopropenes with Cyclopropylanilines: This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives.
Radical Asymmetric Intramolecular α-Cyclopropanation: This method uses aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
Industrial Production Methods:
- Industrial production methods for bicyclo[3.1.0]hexan-3-one are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-3-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert bicyclo[3.1.0]hexan-3-one to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols corresponding to the reduced form of bicyclo[3.1.0]hexan-3-one.
Substitution: Halogenated derivatives of bicyclo[3.1.0]hexan-3-one.
科学研究应用
Bicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its presence in essential oils
作用机制
Target of Action
Bicyclo[3.1.0]hexan-3-one is a conformationally constrained bioisostere of cyclohexane . It is used in the synthesis of various bioactive compounds and drugs
Mode of Action
The mode of action of Bicyclo[31It is known to confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
Biochemical Pathways
Bicyclo[3.1.0]hexan-3-one is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process yields a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Pharmacokinetics
Bicyclo[3.1.0]hexan-3-one is a conformationally restrained isostere for cyclohexanes, but with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
Result of Action
The specific molecular and cellular effects of Bicyclo[31It is known that the compound is used in the synthesis of various bioactive compounds and drugs .
生化分析
Biochemical Properties
Bicyclo[3.1.0]hexan-3-one plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions often involve the binding of Bicyclo[3.1.0]hexan-3-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, Bicyclo[3.1.0]hexan-3-one can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .
Cellular Effects
Bicyclo[3.1.0]hexan-3-one has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, Bicyclo[3.1.0]hexan-3-one has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[3.1.0]hexan-3-one involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . Additionally, Bicyclo[3.1.0]hexan-3-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Changes in gene expression induced by Bicyclo[3.1.0]hexan-3-one are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[3.1.0]hexan-3-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Bicyclo[3.1.0]hexan-3-one is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term exposure to Bicyclo[3.1.0]hexan-3-one in in vitro and in vivo studies has been associated with sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Bicyclo[3.1.0]hexan-3-one vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, Bicyclo[3.1.0]hexan-3-one can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
Bicyclo[3.1.0]hexan-3-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Bicyclo[3.1.0]hexan-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of Bicyclo[3.1.0]hexan-3-one are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Bicyclo[3.1.0]hexan-3-one plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Bicyclo[3.1.0]hexan-3-one may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of Bicyclo[3.1.0]hexan-3-one is essential for elucidating its mechanism of action and potential therapeutic applications .
相似化合物的比较
Bicyclo[3.1.0]hexan-3-one can be compared with other similar compounds:
Cyclopropane Derivatives: Compounds like cyclopropyl ketones share similar ring strain and reactivity.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different ring structure but similar chemical properties.
These comparisons highlight the unique structural features and reactivity of bicyclo[3.1.0]hexan-3-one, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
bicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZKEFUOHKGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338479 | |
| Record name | Bicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-04-0 | |
| Record name | Bicyclo[3.1.0]hexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
